molecular formula C20H16Br2N2O3S B1680043 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide CAS No. 312756-74-4

3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide

Katalognummer B1680043
CAS-Nummer: 312756-74-4
Molekulargewicht: 524.2 g/mol
InChI-Schlüssel: SWKAVEUTKGKHSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced through a Friedel-Crafts alkylation, the sulfamoyl group through a sulfonation reaction, and the benzamide group through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzyl group might undergo oxidation or reduction reactions, the sulfamoyl group might participate in substitution reactions, and the benzamide group might undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through experimental measurements .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

3-(Benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide exhibits properties as an inhibitor of carbonic anhydrase (CA) isoenzymes. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have been shown to inhibit carbonic anhydrase isoenzymes hCA I, hCA II, hCA IV, and hCA XII with nanomolar half maximal inhibitory concentration (IC50) values ranging from 58 to 740 nmol/L (Supuran, Maresca, Gregáň, & Remko, 2013).

Structural Properties

The molecular structure of related benzamide derivatives, such as 4-Bromo-N-phenylbenzamide, has been studied, revealing specific dihedral angles and hydrogen bonding patterns in crystals. This kind of research provides insights into the structural characteristics of these compounds (Fun, Chantrapromma, Sripet, Ruanwas, & Boonnak, 2012).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of similar compounds. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized using spectroscopic techniques, mass spectrometry, and crystal structure analysis (Saeed, Rashid, Bhatti, & Jones, 2010).

Biological Activity

In the realm of biological activity, aromatic sulfonamides, which are structurally related to 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide, have been synthesized and shown to possess inhibitory activity against the metalloenzyme carbonic anhydrase. Such studies contribute to understanding the potential therapeutic applications of these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Pharmaceutical Potential

Research into novel oxazol-5(4H)-ones, derived from 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones, has demonstrated their cytotoxicity and antimicrobial activity. This underscores the potential of compounds related to 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide in pharmaceutical applications (Rosca, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable. Its toxicity could be assessed through animal testing .

Eigenschaften

IUPAC Name

3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N2O3S/c21-16-7-9-17(10-8-16)24-20(25)15-6-11-18(22)19(12-15)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKAVEUTKGKHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359902
Record name 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide

CAS RN

312756-74-4
Record name 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide

Citations

For This Compound
2
Citations
HJ Kim, HB Cho, S Lee, J Lyu, HR Kim, S Lee… - Theranostics, 2022 - ncbi.nlm.nih.gov
The efficiency of gene therapy is often dictated by the gene delivery system. Cationic polymers are essential elements of gene delivery systems. The relatively cheap cationic polymer, …
Number of citations: 3 www.ncbi.nlm.nih.gov
JT Ortega, B Jastrzebska - Protein Reviews: Volume 22, 2021 - Springer
Retinitis pigmentosa (RP) is a group of hereditary degenerative diseases affecting 1 of 4000 people worldwide and being the most prevalent cause of visual handicap among working …
Number of citations: 3 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.